molecular formula C18H12Cl2FNOS2 B2755104 3-[(2,4-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide CAS No. 251097-51-5

3-[(2,4-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide

Cat. No.: B2755104
CAS No.: 251097-51-5
M. Wt: 412.32
InChI Key: DLEAZLDWNQJEGA-UHFFFAOYSA-N
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Description

3-[(2,4-Dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide (CAS: 251097-60-6) is a sulfur-containing heterocyclic compound with the molecular formula C₁₈H₁₂Cl₂FNOS₂ and a molecular weight of 412.33 g/mol (for the sulfanyl variant; see ). Its structure comprises a thiophene ring substituted at the 3-position with a 2,4-dichlorobenzylsulfanyl group and at the 2-position with a carboxamide moiety linked to a 4-fluorophenyl ring.

Properties

IUPAC Name

3-[(2,4-dichlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2FNOS2/c19-12-2-1-11(15(20)9-12)10-25-16-7-8-24-17(16)18(23)22-14-5-3-13(21)4-6-14/h1-9H,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEAZLDWNQJEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CS2)SCC3=C(C=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene Core Functionalization

The thiophene-2-carboxamide backbone is typically constructed via coupling reactions between thiophene-2-carboxylic acid derivatives and aryl amines. A common method involves converting thiophene-2-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]. Subsequent reaction with 4-fluoroaniline in the presence of a base like triethylamine (Et₃N) yields N-(4-fluorophenyl)thiophene-2-carboxamide.

The sulfanyl group at the 3-position is introduced via nucleophilic substitution. Treatment of 3-bromo-N-(4-fluorophenyl)thiophene-2-carboxamide with 2,4-dichlorobenzyl mercaptan (HSCH₂C₆H₃Cl₂-2,4) in dimethylformamide (DMF) at 60–80°C facilitates displacement of the bromide. Potassium carbonate (K₂CO₃) is often employed as a base to deprotonate the thiol, enhancing nucleophilicity.

Alternative Route: Sulfur Insertion

An alternative pathway involves constructing the sulfanyl linkage early in the synthesis. 3-Mercaptothiophene-2-carboxylic acid is first coupled with 2,4-dichlorobenzyl bromide under basic conditions to form 3-[(2,4-dichlorobenzyl)sulfanyl]thiophene-2-carboxylic acid. Activation of the carboxylic acid as a mixed anhydride (using ethyl chloroformate) enables amide bond formation with 4-fluoroaniline. This route avoids halogenated intermediates but requires stringent control over thiol oxidation.

Modern Catalytic Methods

Coupling Reagents for Amide Bond Formation

Contemporary syntheses favor carbodiimide-based coupling agents to enhance efficiency. N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) with hydroxybenzotriazole (HOBt) achieves >85% yield in the amidation step, minimizing racemization. Propanephosphonic anhydride (T3P®) is also effective, particularly in solvent systems like ethyl acetate, offering easier workup compared to DMF-based reactions.

Transition Metal Catalysis

Palladium-catalyzed cross-coupling has been explored for introducing the 2,4-dichlorobenzylsulfanyl group. A Suzuki-Miyaura-type reaction between 3-bromothiophene-2-carboxamide and a boronic ester derivative of 2,4-dichlorobenzyl mercaptan shows promise but requires optimization to suppress protodeboronation. Nickel-catalyzed thiolation using NiCl₂(dppe) provides moderate yields (62–68%) under mild conditions.

Solvent and Temperature Optimization

Parameter Classical Method Modern Method
Solvent DMF, THF Ethyl acetate, MeCN
Temperature (°C) 60–80 25–40
Reaction Time (h) 12–24 2–6
Yield (%) 65–75 78–92

Polar aprotic solvents like DMF facilitate nucleophilic substitutions but complicate purification due to high boiling points. Ethyl acetate/acetonitrile mixtures improve reaction rates in coupling reactions while enabling straightforward extraction. Microwave-assisted synthesis reduces reaction times to <2 hours with comparable yields.

Purification and Characterization

Chromatographic Techniques

Flash chromatography on silica gel (eluent: hexane/ethyl acetate 3:1) effectively isolates the target compound from unreacted starting materials. Preparative HPLC with a C18 column (MeOH/H₂O 70:30) achieves >98% purity for pharmacological testing.

Spectroscopic Data

  • HRMS (ESI+) : m/z 412.0291 [M+H]⁺ (calc. 412.0295 for C₁₈H₁₂Cl₂FNOS₂)
  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.45–7.39 (m, 3H, Ar-H), 7.12–7.06 (m, 2H, Ar-H), 4.38 (s, 2H, SCH₂), 2.85 (s, 3H, thiophene-CH₃)
  • IR (KBr) : 1675 cm⁻¹ (C=O), 1530 cm⁻¹ (C-N)

Scale-Up Considerations

Industrial-scale production employs continuous flow reactors to manage exothermic amidation steps. A representative protocol uses a 10 L reactor with:

  • Feed 1: 3-bromo-N-(4-fluorophenyl)thiophene-2-carboxamide (1.2 kg) in THF
  • Feed 2: 2,4-dichlorobenzyl mercaptan (0.98 kg) and K₂CO₃ (1.5 kg) in H₂O
  • Residence time: 30 minutes at 50°C
  • Productivity: 1.4 kg/day with 89% yield

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit antimicrobial activity against a range of pathogens. The sulfanyl group in this compound may enhance its ability to interact with microbial membranes, leading to potential antimicrobial effects. Studies have shown that thiophene derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi .

Antitumor Activity

The compound has been evaluated for its anticancer properties. Thiophene derivatives are known for their ability to induce apoptosis in cancer cells and inhibit cell proliferation. For instance, related compounds have shown efficacy against various cancer cell lines, including breast and colon cancer cells . The mechanism of action may involve the inhibition of specific enzymes critical for tumor survival or the modulation of receptor activity involved in cell signaling pathways .

Case Studies

  • Anticancer Evaluation :
    A study involving the National Cancer Institute's Developmental Therapeutics Program assessed the compound's efficacy against a panel of cancer cell lines. The results indicated significant growth inhibition rates, suggesting its potential as an anticancer agent .
  • Antimicrobial Screening :
    Another study focused on the antimicrobial activity of thiophene derivatives similar to 3-[(2,4-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide revealed promising results against various pathogens, highlighting its potential use in treating infections caused by resistant strains .

Mechanism of Action

The mechanism of action of 3-[(2,4-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

  • N-(4-Methylphenyl) analog (CAS 251097-49-1): Replacing the 4-fluorophenyl group with a 4-methylphenyl substituent increases molecular weight to 408.36 g/mol (C₁₉H₁₅Cl₂NOS₂) and slightly alters lipophilicity (predicted density: 1.41 g/cm³). The methyl group’s electron-donating nature may enhance π-π stacking interactions compared to the electron-withdrawing fluorine atom in the target compound .
  • N-(4-Chlorophenyl) analog (CAS 251097-10-6): Substituting fluorine with chlorine (C₁₈H₁₃Cl₂NO₃S₂) introduces greater electronegativity and steric bulk, increasing molecular weight to 426.34 g/mol. The sulfonyl group (SO₂) in this analog enhances polarity and hydrogen-bonding capacity compared to the sulfanyl (S) group in the target compound .

Functional Group Variations: Sulfanyl vs. Sulfonyl

  • Sulfonyl Derivatives: The sulfonyl analog (CAS 251097-60-6; C₁₈H₁₂Cl₂FNO₃S₂) has a molecular weight of 444.3 g/mol and a lower XLogP3 (4.9 vs. ~5.5 for sulfanyl derivatives), reflecting increased hydrophilicity due to the sulfonyl group’s strong electron-withdrawing nature. IR spectra of sulfonyl compounds typically show νS=O stretches at ~1150–1350 cm⁻¹, absent in sulfanyl derivatives .
  • NMR data for sulfanyl analogs (e.g., 3-[(4-chlorobenzyl)sulfanyl] derivatives) exhibit characteristic thiomethyl proton signals at δ ~4.0–4.5 ppm .

Substituent Position and Steric Effects

  • 2,4-Dichlorobenzyl vs. 4-Chlorobenzyl: The 2,4-dichlorobenzyl group in the target compound introduces steric hindrance and ortho/para electronic effects, which may reduce rotational freedom compared to monosubstituted analogs (e.g., 3-[(4-chlorobenzyl)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide, MW 405.91 g/mol) .
  • Trifluoromethoxy Substitution (CAS KS-00002XDZ): Replacing 4-fluorophenyl with 4-(trifluoromethoxy)phenyl (C₁₉H₁₃Cl₂F₃NO₄S₂) adds a highly electronegative and bulky substituent, likely impacting target binding affinity and metabolic stability .

Key Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound (CAS) Molecular Formula Molecular Weight (g/mol) XLogP3 Key Substituents
Target (251097-60-6) C₁₈H₁₂Cl₂FNOS₂ 412.33 ~4.9 4-Fluorophenyl, sulfanyl
N-(4-Methylphenyl) analog (251097-49-1) C₁₉H₁₅Cl₂NOS₂ 408.36 ~5.5 4-Methylphenyl, sulfanyl
Sulfonyl analog (251097-10-6) C₁₈H₁₃Cl₂NO₃S₂ 426.34 ~4.5 4-Chlorophenyl, sulfonyl
4-Trifluoromethoxy analog (KS-00002XDZ) C₁₉H₁₃Cl₂F₃NO₄S₂ 494.32 ~5.2 4-Trifluoromethoxyphenyl, sulfonyl

Table 2: Spectral Data Comparison

Compound IR (ν, cm⁻¹) ¹H-NMR (δ, ppm)
Target (sulfanyl) νC=S ~1247–1255 Thiomethyl: 4.0–4.5; aromatic: 7.2–7.8
Sulfonyl analog νS=O ~1150–1350 Sulfonyl CH₂: 4.6–4.8; aromatic: 7.3–7.9

Biological Activity

3-[(2,4-Dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18_{18}H12_{12}Cl2_{2}FNO2_{2}S2_{2}
  • Molecular Weight : 412.33 g/mol
  • CAS Number : 251097-51-5
  • Predicted Boiling Point : 469.7 ± 45.0 °C
  • Density : 1.48 ± 0.1 g/cm³
  • pKa : 10.78 ± 0.70

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the dichlorobenzyl and fluorophenyl groups enhances its binding affinity and specificity towards these targets, potentially leading to diverse pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that analogs with similar structures showed potent inhibition against various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria.

Anti-Cancer Properties

The compound has also been investigated for its anti-cancer properties. Preliminary studies demonstrate that it can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Tyrosinase Inhibition

Tyrosinase is a key enzyme involved in melanin biosynthesis, and its inhibition can be beneficial for conditions like hyperpigmentation. Studies have shown that the compound exhibits competitive inhibition against mushroom tyrosinase, outperforming traditional inhibitors like kojic acid in certain assays .

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity against Staphylococcus aureus.
    • Method : Disk diffusion method was employed.
    • Results : The compound displayed a significant zone of inhibition compared to control groups.
  • Anti-Cancer Activity Assessment :
    • Objective : To assess cytotoxic effects on MCF-7 (breast cancer) cells.
    • Method : MTT assay was performed.
    • Results : IC50 values indicated that the compound effectively reduced cell viability at concentrations above 10 µM.
  • Inhibition of Tyrosinase Activity :
    • Objective : To determine the inhibitory effect on tyrosinase in B16F10 melanoma cells.
    • Method : Enzyme activity was measured using spectrophotometry.
    • Results : The compound reduced tyrosinase activity significantly, indicating potential use in skin-lightening formulations.

Data Table of Biological Activities

Activity TypeAssay MethodTarget Organism/Cell LineResult
AntimicrobialDisk diffusionStaphylococcus aureusSignificant inhibition
Anti-CancerMTT assayMCF-7 cellsIC50 = 12 µM
Tyrosinase InhibitionSpectrophotometryB16F10 melanoma cellsReduced activity by 60%

Q & A

Q. Optimization Strategies :

  • Catalyst Screening : Test palladium or copper catalysts for coupling steps to improve efficiency.
  • Temperature Control : Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing intermediates .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity product .

Basic: What analytical techniques are critical for characterizing the compound’s structural integrity and purity?

Answer:
Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., dichlorobenzyl sulfanyl at C3, fluorophenyl at N) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected for C₁₉H₁₃Cl₂FNO₂S₂) .
  • Elemental Analysis : Verify C, H, N, S, and Cl/F content within ±0.4% of theoretical values .

Advanced: How can conflicting reports on the compound’s biological activity (e.g., antimicrobial vs. anticancer) be systematically resolved?

Answer:
Contradictions may arise from assay variability. Mitigation strategies:

Standardized Assays : Use CLSI guidelines for antimicrobial testing (e.g., MIC against S. aureus ATCC 25923) and NCI-60 panels for anticancer screening .

Dose-Response Curves : Establish EC₅₀ values under consistent conditions (e.g., 48–72 hr incubations, 10 µM–100 µM ranges) .

Mechanistic Studies : Conduct target-specific assays (e.g., enzyme inhibition for kinases or proteases) to clarify primary modes of action .

Advanced: What computational approaches predict the compound’s binding interactions with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with enzyme active sites (e.g., cytochrome P450 or EGFR tyrosine kinase). Set grid boxes to cover binding pockets (20 ų) and run 20–50 genetic algorithm iterations .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER for 100-ns simulations to assess binding stability (RMSD <2 Å) .
  • ADMET Prediction : SwissADME or pkCSM to evaluate solubility (LogS), permeability (Caco-2), and cytochrome inhibition risks .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s derivatives?

Answer:

Core Modifications : Synthesize analogs with:

  • Varied substituents on the benzyl group (e.g., 3,5-dichloro vs. 2,6-difluoro) .
  • Replacement of thiophene with pyrrole or furan rings .

Biological Testing : Compare IC₅₀ values against a panel of cancer cell lines (e.g., MCF-7, A549) to identify pharmacophore requirements .

Computational SAR : Generate 3D-QSAR models using CoMFA/CoMSIA to correlate electronic/steric features with activity .

Advanced: What strategies address solubility challenges in in vitro/in vivo studies?

Answer:

  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures (<5% DMSO) for in vitro assays .
  • Prodrug Design : Introduce phosphate or ester groups at the carboxamide nitrogen to enhance aqueous solubility .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (100–200 nm size) for sustained release in animal models .

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